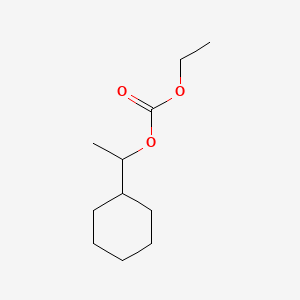
1-Cyclohexylethyl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexylethyl ethyl carbonate is an organic compound with the molecular formula C11H20O3. It is a carbonate ester derived from the reaction of cyclohexylethanol and ethyl carbonate.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexylethyl ethyl carbonate can be synthesized through the esterification reaction between cyclohexylethanol and ethyl carbonate. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexylethyl ethyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield cyclohexylethanol and ethyl carbonate.
Transesterification: It can participate in transesterification reactions with other alcohols to form different carbonate esters.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, catalysts such as sodium methoxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Cyclohexylethanol and ethyl carbonate.
Transesterification: Various carbonate esters.
Oxidation: Carbonyl compounds.
Scientific Research Applications
1-Cyclohexylethyl ethyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with bioactive molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1-cyclohexylethyl ethyl carbonate involves its ability to undergo hydrolysis and transesterification reactions. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of stable complexes and intermediates.
Comparison with Similar Compounds
Similar Compounds
Ethylene carbonate: A cyclic carbonate used as a solvent and in the production of polymers.
Propylene carbonate: Another cyclic carbonate with similar applications in solvents and polymer production.
Dimethyl carbonate: A linear carbonate used as a solvent and in organic synthesis .
Uniqueness
1-Cyclohexylethyl ethyl carbonate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and intermediates makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
93963-40-7 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
1-cyclohexylethyl ethyl carbonate |
InChI |
InChI=1S/C11H20O3/c1-3-13-11(12)14-9(2)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
RMEKEYDDFDWNSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















